molecular formula C8H11F6O5P B6328306 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97% CAS No. 906466-37-3

1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97%

Cat. No.: B6328306
CAS No.: 906466-37-3
M. Wt: 332.13 g/mol
InChI Key: YHWROBGWTPVUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97% is a useful research compound. Its molecular formula is C8H11F6O5P and its molecular weight is 332.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97% is 332.02482942 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-diethoxyphosphoryl-2,2,2-trifluoroethyl) 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6O5P/c1-3-17-20(16,18-4-2)6(8(12,13)14)19-5(15)7(9,10)11/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWROBGWTPVUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)OC(=O)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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